![molecular formula C25H26N2O5 B2613100 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 636991-88-3](/img/structure/B2613100.png)
4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” has a molecular formula of C25H26N2O5 . It is a benzofuran derivative, which are a class of compounds that are ubiquitous in nature .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis
The average mass of this compound is 434.484 Da . Other physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthetic Pathways and Derivatives Generation
A cornerstone of research involving 4-(1-Benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in the exploration of its synthetic pathways to generate structurally diverse libraries of compounds. These pathways utilize alkylation and ring closure reactions, highlighting the compound's versatility as a precursor for the synthesis of dithiocarbamates, thioethers, and a range of NH-azole derivatives including pyrazolines and pyrimidobenzimidazoles (Roman, 2013). The focus on such synthetic versatility underpins the compound's potential in creating novel materials with varied biological and chemical properties.
Antimicrobial Activity
Further extending its range of applications, derivatives of this compound have been synthesized and evaluated for antimicrobial properties. Novel substituted pyrrole derivatives, for instance, have been shown to exhibit significant in vitro antibacterial activity, indicating the compound's utility in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Such research endeavors underscore the potential of these compounds in addressing the growing concern of antimicrobial resistance.
Green Chemistry Applications
The compound's relevance is also noted in green chemistry, where efficient, metal-free synthesis methods have been developed for polysubstituted pyrrole derivatives. These methods utilize surfactants in aqueous mediums, underlining the environmental benefits of such approaches by avoiding heavy metal catalysts and utilizing water as a solvent (Kumar, Rāmānand, & Tadigoppula, 2017). The advancements in synthesis methodologies reflect the ongoing efforts to make chemical processes more sustainable and environmentally friendly.
Conducting Polymer Synthesis
Explorations into conducting polymers have also benefited from derivatives of this compound, where they serve as monomers for the synthesis of electrically conducting forms. These forms show promise in various applications, including organic electronics and sensor technologies (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). The research into conducting polymers emphasizes the compound's role in advancing materials science, particularly in the development of novel electronic materials.
Antioxidant Properties
A new class of functionalized scaffolds derived from the compound has shown significant antimicrobial and antioxidant activities. This indicates its utility in pharmaceutical applications, where such properties are crucial for the development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017). The exploration of antioxidant properties further expands the compound's applicability into health and medicine, offering potential pathways for the development of treatments against oxidative stress-related conditions.
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-22(17-10-5-7-12-19(17)31-3)21(24(29)25(27)30)23(28)20-15-16-9-4-6-11-18(16)32-20/h4-7,9-12,15,22,29H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNLMKNJBCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

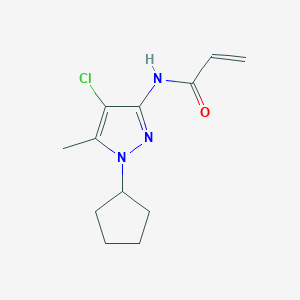
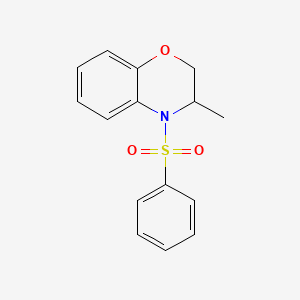
![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)
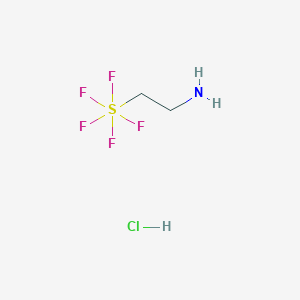
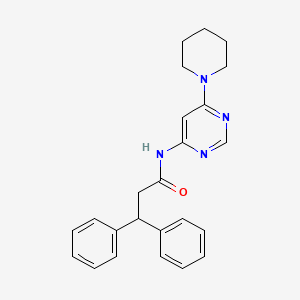
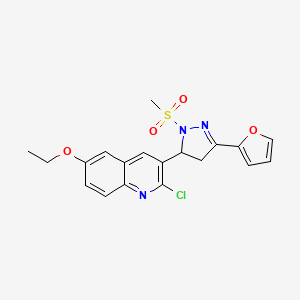
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)


![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)
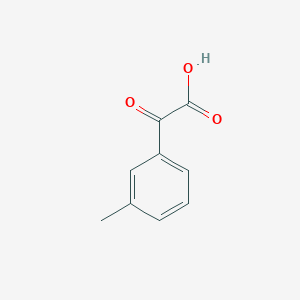
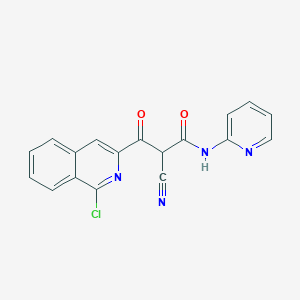
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)